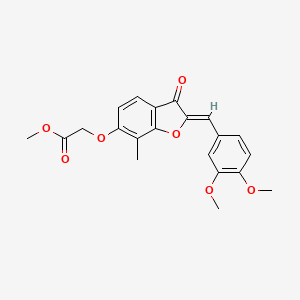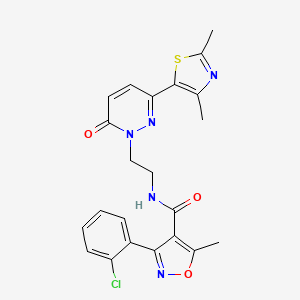
(4-(Dimethylamino)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a dimethylamino group attached to a phenyl ring . The molecular formula is C13H18N2O , with an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of the dimethylamino group could contribute to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H18N2O, an average mass of 218.295 Da, and a monoisotopic mass of 218.141907 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Molecular Docking and Drug Design
This compound has been utilized in molecular docking studies, which are crucial for drug design. It’s been shown to act as a potential inhibitor for carbonic anhydrase I, an enzyme implicated in various physiological processes . The ability to inhibit this enzyme suggests that the compound could be developed into therapeutic agents for conditions where carbonic anhydrase is a target.
Anticancer Activity
Derivatives of pyrimidine, such as this compound, have been extensively studied for their anticancer properties. They can interfere with DNA replication and cell division, making them potent candidates for cancer treatment. The compound has shown marked antitumor activity against various cell lines, indicating its potential as an anticancer agent .
Antimicrobial and Antifungal Applications
The pyrimidine moiety is known for its antimicrobial and antifungal activities. Compounds with this structure have been tested and shown poor activity against certain strains like A. fumigatus, but modifications in the structure could enhance their efficacy .
Synthetic Chemistry
The compound is a result of synthetic chemistry techniques like the retro-Claisen reaction. It serves as a building block for creating more complex molecules, which can have various applications in medicinal chemistry and materials science .
Pharmacological Research
Pyrimidine derivatives are central to pharmacological research due to their structural diversity and biological activity. They are used in the synthesis of drugs with a wide range of activities, including antihypertensive, anti-inflammatory, and analgesic effects .
Nanoarchitectonics
The compound’s structure has been analyzed using nanoarchitectonics, which is a field that deals with the arrangement of nanoscale units into desired architectures. This analysis can provide insights into the compound’s interactions at the molecular level, which is essential for the development of nanomedicine and drug delivery systems .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.
Mode of Action
It’s likely that it interacts with its target in a manner similar to other pyrimidine derivatives, which typically bind to their targets and inhibit their activity .
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20(2)14-5-3-13(4-6-14)17(22)21-10-8-15(11-21)23-16-7-9-18-12-19-16/h3-7,9,12,15H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUAPLOEEYZPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylamino)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)
![N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide](/img/structure/B2918821.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2918823.png)
![N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide](/img/structure/B2918825.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2918827.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2918828.png)
![Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2918830.png)
![N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B2918831.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2918834.png)
![(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate](/img/structure/B2918835.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2918839.png)
